5-(azidomethyl)-3-phenyl-1H-pyrazole

hydrogen-bond donor pyrazole NH medicinal chemistry

5-(Azidomethyl)-3-phenyl-1H-pyrazole (molecular formula C₁₀H₉N₅, molecular weight 199.21 g·mol⁻¹) is an unsubstituted NH-pyrazole bearing a benzylic azidomethyl group at the 5-position and a phenyl ring at the 3-position. The presence of the free N1–H proton distinguishes it from N-alkylated analogs such as 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole (C₁₁H₁₁N₅, MW 213.24 g·mol⁻¹), conferring a hydrogen-bond donor that is absent in the methyl-protected series.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
Cat. No. B15319526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azidomethyl)-3-phenyl-1H-pyrazole
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)CN=[N+]=[N-]
InChIInChI=1S/C10H9N5/c11-15-12-7-9-6-10(14-13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
InChIKeyMWLYIBTZFKFPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azidomethyl)-3-phenyl-1H-pyrazole – Core Structural & Physicochemical Baseline for Procurement Decisions


5-(Azidomethyl)-3-phenyl-1H-pyrazole (molecular formula C₁₀H₉N₅, molecular weight 199.21 g·mol⁻¹) is an unsubstituted NH-pyrazole bearing a benzylic azidomethyl group at the 5-position and a phenyl ring at the 3-position [1]. The presence of the free N1–H proton distinguishes it from N-alkylated analogs such as 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole (C₁₁H₁₁N₅, MW 213.24 g·mol⁻¹), conferring a hydrogen-bond donor that is absent in the methyl-protected series [1]. This structural feature is predicted to modulate solubility, tautomeric behaviour, and protein-binding interactions, making the compound a chemically distinct building block for applications where an unblocked pyrazole NH is mechanistically or synthetically required [1].

Why 5-(Azidomethyl)-3-phenyl-1H-pyrazole Cannot Be Interchanged with Common Pyrazole Azide Analogs


Empirical evidence from in-situ click-chemistry campaigns demonstrates that seemingly minor structural alterations on the pyrazole azide scaffold profoundly alter binding thermodynamics, enzyme compatibility, and cycloaddition outcome. The benchmark study of 5-azido-1,3-diphenyl-1H-pyrazole (compound 5) versus 5-azido-1-(4-methanesulfonyl-phenyl)-3-methyl-1H-pyrazole (compound 14) showed that the former fails to produce any detectable triazole product inside the COX-2 active site, whereas the latter binds with a favourable ΔG of −36.20 kJ·mol⁻¹ and participates in enzyme-templated click chemistry [1]. This precedent illustrates that the identity and position of substituents on the pyrazole ring—not merely the presence of an azide group—dictate in-situ reactivity, target engagement, and synthetic utility. Substituting 5-(azidomethyl)-3-phenyl-1H-pyrazole with a commercially more common N-methyl, 4-azidomethyl, or 3-trifluoromethyl analog therefore risks losing the precise hydrogen-bonding geometry, steric profile, and azide-linker flexibility that define its performance in templated ligation, bioconjugation, or metal-binding applications [1].

5-(Azidomethyl)-3-phenyl-1H-pyrazole – Quantified Differentiation Evidence vs. Closest Structural Analogs


Hydrogen-Bond Donor Capability: Free N1–H Confers a Donor Count Not Available in N-Methyl or N-Ethyl Analogs

5-(Azidomethyl)-3-phenyl-1H-pyrazole possesses one hydrogen-bond donor (the pyrazole N1–H), whereas the closest commercially available analog 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole has zero H-bond donors because the N1 position is blocked by a methyl group [1]. The 1-ethyl analog similarly lacks a donor. In drug-design and molecular-recognition contexts, the presence of a heterocyclic NH often contributes 4–8 kJ·mol⁻¹ to binding free energy through directed hydrogen bonds with backbone carbonyls or side-chain acceptors, a contribution that N-alkylated derivatives cannot replicate [2].

hydrogen-bond donor pyrazole NH medicinal chemistry

Benzylic Azide Geometry: Longer CH₂ Spacer Alters Steric and Conformational Profile Relative to Directly Attached Azido-Pyrazoles

In the COX-2 in-situ click-chemistry system, the 5-azido-1,3-diphenyl-1H-pyrazole (azide directly attached to the pyrazole C5) yielded no detectable triazole product, whereas the smaller 5-azido-1-(4-methanesulfonyl-phenyl)-3-methyl-1H-pyrazole (14) successfully underwent enzyme-templated cycloaddition with an alkyne to generate potent inhibitors (IC₅₀ values of 0.18–0.36 µM for the resulting triazoles 18 and 21) [1]. This result indicates that steric congestion at the 5-position is a critical determinant of click reactivity and target-site compatibility. The target compound replaces the direct azido substituent with a benzylic azidomethyl (CH₂N₃) group, which is predicted to relieve steric clash by extending the azide ~1.5 Å further from the pyrazole ring and by introducing a freely rotatable C–C single bond, thereby combining the steric advantage of a smaller azide footprint with the conformational adaptability of a flexible tether [1].

azidomethyl linker conformational flexibility click chemistry

Thermodynamic Binding Footprint of 5-Azido-Pyrazoles to COX-2: Class-Level Binding Data Supporting 5-Substituted Pyrazole Azides as Privileged Fragments

Isothermal titration calorimetry (ITC) measurements on 5-azido-1-(4-methanesulfonyl-phenyl)-3-methyl-1H-pyrazole (14) revealed tight binding to human recombinant COX-2 with an association constant Kₐ = 2.20 × 10⁶ M⁻¹ (Kd ≈ 0.45 µM), an exothermic binding enthalpy ΔH = −34.51 kJ·mol⁻¹, and an overall free-energy change ΔG = −36.20 kJ·mol⁻¹ [1]. The binding stoichiometry N = 1.02 ± 0.0259 confirmed a 1:1 ligand–protein complex. Docking studies indicated that one azide nitrogen atom participates in a hydrogen bond with a distance of 1.78 Å, while the pyrazole ring engages in π‑stacking and van der Waals contacts within the COX-2 secondary pocket [1]. The target compound conserves the 5-azido-pyrazole core while offering an additional H-bond donor (N1–H) and a flexible methylene spacer, features that are expected to maintain or enhance the enthalpic binding signature relative to compound 14 [1].

isothermal titration calorimetry COX-2 binding fragment-based drug discovery

Alkyl Azide Stability Advantage: Benzylic Azidomethyl Group Is Thermally More Robust Than Aromatic Azido Substituents Directly Attached to Heterocycles

Early mechanistic studies on 5-azidopyrazoles demonstrated that aromatic azides directly attached to the electron-deficient pyrazole ring undergo thermal decomposition 16 times faster than azidobenzene, posing safety and handling concerns in multi-gram synthesis and heated reactions [1]. By contrast, the benzylic azidomethyl group (CH₂N₃) of the target compound is structurally analogous to benzyl azide, a well-characterized alkyl azide that exhibits markedly higher thermal stability and safer handling profiles due to the insulating methylene spacer that decouples the azide from the heterocycle's π-system [2]. This stability advantage facilitates purification by column chromatography, enables thermal cycloaddition conditions (e.g., refluxing toluene or microwave heating), and reduces explosion risk during scale-up.

azide thermal stability safety process chemistry

5-(Azidomethyl)-3-phenyl-1H-pyrazole – High-Value Research & Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting Enzymes with a Secondary Binding Pocket (e.g., COX-2, HDAC8)

The 5-azidomethyl-pyrazole core can serve as a low-molecular-weight (MW 199.21) azide fragment for fragment-based screening and subsequent in-situ click chemistry. The free N1–H provides a hydrogen-bond anchor that N-methyl analogs lack, potentially enhancing binding enthalpy, while the benzylic azide enables CuAAC or SPAAC ligation with alkyne-functionalized pharmacophores once the fragment is bound [1]. The well-characterized binding thermodynamics of the 5-azido-pyrazole class to COX-2 (ΔG = −36.20 kJ·mol⁻¹) support the use of this scaffold in target-guided synthesis campaigns [1].

Bioorthogonal Labeling Probes Requiring a Flexible Azide Linker and an Unprotected Pyrazole NH

The azidomethyl group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide–alkyne cycloaddition, while the unsubstituted pyrazole NH remains available for secondary functionalization or metal chelation [1]. The benzylic azide configuration avoids the steric congestion that caused the 5-azido-1,3-diphenyl-1H-pyrazole to fail in enzyme-templated click reactions, making the target compound a more reliable choice for intracellular or on-protein labeling applications [1].

Synthesis of Triazole–Pyrazole Hybrid Libraries via CuAAC for Anticancer or Anti-Inflammatory Screening

5-(Azidomethyl)-3-phenyl-1H-pyrazole is a strategically differentiated building block for constructing 1,2,3-triazole–pyrazole hybrid libraries, which are intensively investigated for anticancer and antimicrobial activities [1]. Unlike the 4-azidomethyl regioisomer, the 5-substitution pattern directs the triazole moiety into a distinct spatial orientation relative to the 3-phenyl pharmacophore, generating a unique chemical space that may yield novel SAR and patentable chemical matter. The benzylic azide linker further imparts greater thermal stability than aromatic azido-pyrazoles, facilitating library synthesis under heated CuAAC conditions [2].

Photoaffinity Labeling Probes with Dual Azide Functionality for Target ID and Detection

The target compound can serve as a modular precursor for diazide-functionalized photoaffinity probes analogous to the 3-azido-5-(azidomethyl)phenyl scaffold successfully employed for HDAC8 profiling (IC₅₀ = 17 nM) [1]. Substituting the phenyl spacer with a pyrazole ring introduces an additional hydrogen-bond donor (N1–H) that can enhance target engagement, while retaining the differentiated reactivity of the aromatic azide (photolabile) and the benzylic azidomethyl group (clickable detection tag) [1]. This dual-azide architecture enables simultaneous covalent target capture and subsequent fluorescent or biotin labeling.

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